Thunberginol D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thunberginol D is a natural product found in Hydrangea macrophylla and Hydrangea serrata with data available.

科学研究应用

Chemical Properties and Isolation

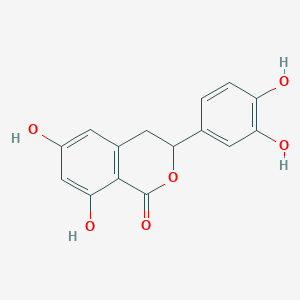

Thunberginol D is one of several isocoumarin compounds isolated from the leaves and flowers of Hydrangea macrophylla. The structural characteristics of this compound, including its glycoside form (3'-O-β-D-glucopyranoside), have been elucidated through various spectroscopic techniques, confirming its unique molecular configuration which contributes to its biological effects .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antiallergic Activity : Research indicates that this compound demonstrates significant antiallergic properties. In vitro studies have shown that it can inhibit allergic reactions more effectively than some established treatments .

- Antimicrobial Properties : this compound has been reported to possess antimicrobial effects against various pathogens, making it a potential agent for treating infections .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases. This protective effect is hypothesized to be due to its ability to regulate signaling pathways associated with cell survival .

- Cholinesterase Inhibition : this compound has been investigated for its ability to inhibit cholinesterases, enzymes involved in the breakdown of neurotransmitters. This property is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are commonly used as therapeutic agents .

Antiallergic and Antimicrobial Activity

A study isolated various thunberginols, including this compound, from Hydrangea macrophylla and evaluated their antiallergic effects using the Schults-Dale reaction model in sensitized guinea pigs. The results indicated that this compound exhibited potent antiallergic activity comparable to other known agents .

Neuroprotective Mechanisms

In a study examining the effects of Hydrangea macrophylla extracts on stress-induced anxiety and neurotoxicity in mice, it was found that compounds similar to this compound could mitigate the effects of corticosterone-induced neuronal death. This suggests a potential application in managing stress-related disorders .

Cholinesterase Inhibition

Research focused on the anti-cholinesterase effects of hydrangea-derived compounds demonstrated that this compound could act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual inhibition mechanism positions it as a promising candidate for further development as an Alzheimer's treatment .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

147517-07-5 |

|---|---|

分子式 |

C15H12O6 |

分子量 |

288.25 g/mol |

IUPAC 名称 |

3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C15H12O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-4,6,13,16-19H,5H2 |

InChI 键 |

NNFSGOSBNORREV-UHFFFAOYSA-N |

SMILES |

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |

规范 SMILES |

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |

同义词 |

thunberginol D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。